
2,2-Bis(methylsulfanyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C7H12OS2 This compound features a cyclopentanone ring substituted with two methylsulfanyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without the methylsulfanyl groups.
2,2-Bis(ethylsulfanyl)cyclopentan-1-one: A similar compound with ethylsulfanyl groups instead of methylsulfanyl groups.
2,2-Bis(methylsulfanyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2,2-Bis(methylsulfanyl)cyclopentan-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s nucleophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
77412-94-3 |
|---|---|
Formule moléculaire |
C7H12OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3 |
Clé InChI |
IQWDPLCNMAXOOD-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCCC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
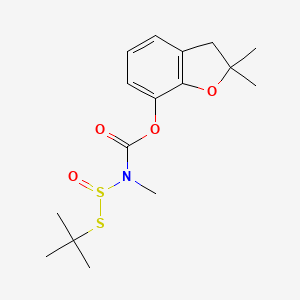
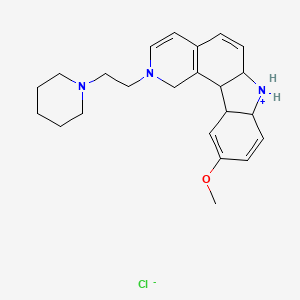


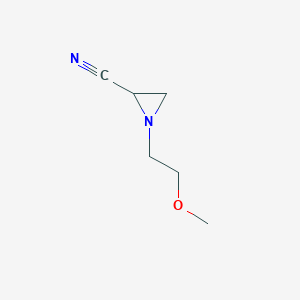
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)



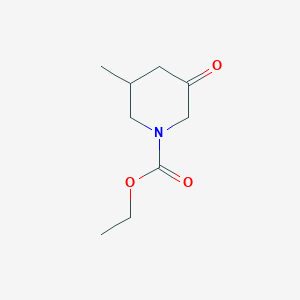
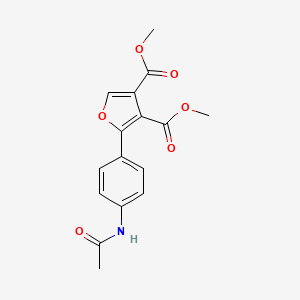

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
